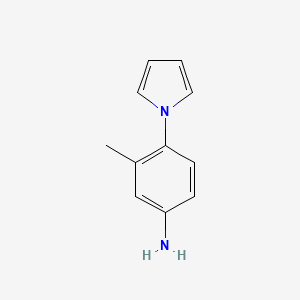

3-Methyl-4-pyrrol-1-yl-phenylamine

Overview

Description

The compound "3-Methyl-4-pyrrol-1-yl-phenylamine" is not directly mentioned in the provided papers. However, the papers discuss various pyrrole derivatives and related compounds, which can offer insights into the chemistry of pyrrole-based compounds. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. They are known for their aromaticity and ability to participate in various chemical reactions, making them valuable in medicinal chemistry and material science .

Synthesis Analysis

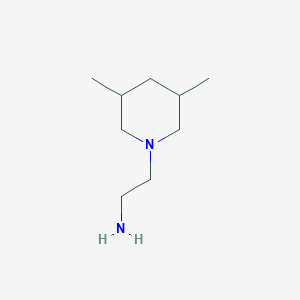

The synthesis of pyrrole derivatives often involves multi-step reactions, starting from readily available precursors. For instance, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from L-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which involved electrophilic fluorination of a trimethylstannyl precursor . These methods demonstrate the versatility of pyrrole chemistry in creating complex structures.

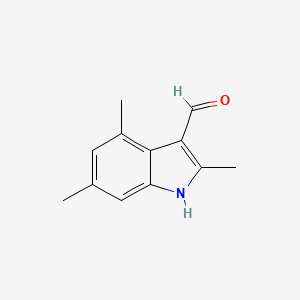

Molecular Structure Analysis

The molecular structures of pyrrole derivatives are characterized by their aromaticity and the presence of substituents that can influence their conformation and reactivity. For example, the crystal and molecular structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a pyrrole derivative, was determined, showing coplanar, hydrogen-bonded pairs . The molecular structure can significantly affect the compound's physical properties and biological activity.

Chemical Reactions Analysis

Pyrrole derivatives undergo a variety of chemical reactions. For instance, pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines were synthesized from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, demonstrating the reactivity of the amino group in pyrrole derivatives . Additionally, the formation of 1,3-diarylpyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines through condensation and intramolecular cyclization reactions was reported . These reactions highlight the potential of pyrrole derivatives to form complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one was explored, and the structures of the products were confirmed using various spectroscopic methods . The antimicrobial activity of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates was also investigated, indicating the biological relevance of these compounds . These studies show that pyrrole derivatives can have diverse and significant biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Methyl-4-pyrrol-1-yl-phenylamine is utilized in the synthesis of various heterocyclic compounds. For instance, its condensation with 1,3-diaryl-4-bromo-2-buten-1-ones leads to the formation of 2-[2,4-diaryl-1H-pyrrol-1-yl]phenylamines. Subsequent heating in formic acid induces formylation and intramolecular condensation, yielding 1,3-diarylpyrrolo[1,2-a]quinoxalines. Such compounds are of interest due to their potential applications in pharmaceuticals and materials science (Potikha & Kovtunenko, 2009).

Antimicrobial Agents

Another application of derivatives of 3-Methyl-4-pyrrol-1-yl-phenylamine is in the development of novel antimicrobial agents. A series of such derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds have shown significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group into the structure has been found to enhance this activity, providing a promising template for the development of new therapeutic agents (Hublikar et al., 2019).

Electrochemical Applications

In the field of electrochemistry, 3-Methyl-4-pyrrol-1-yl-phenylamine derivatives have been used to improve the properties of polymerized poly(pyrrole) layers. By forming self-assembled monolayers on gold, these derivatives facilitate the copolymerization with pyrrole, resulting in smoother and more homogenous surface structures compared to those deposited on bare gold. This has implications for the development of advanced materials with improved conductivity and reduced roughness, which are desirable traits for various electronic and electrochemical applications (Schneider et al., 2017).

Future Directions

Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions for 3-Methyl-4-pyrrol-1-yl-phenylamine and similar compounds.

properties

IUPAC Name |

3-methyl-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIMMXRGGYGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296648 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-pyrrol-1-yl-phenylamine | |

CAS RN |

137352-76-2 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)